1-[(dimethylamino)methyl]-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[(dimethylamino)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-13-9-6-4-3-5-8(9)10(14)11(13)15/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWDVUJPHMCDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364879 | |
| Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-67-4 | |
| Record name | 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Procedure
The Mannich reaction is a cornerstone for introducing aminomethyl groups into heterocyclic systems. For DMAMID, this method involves a one-pot condensation of isatin (indole-2,3-dione), formaldehyde, and dimethylamine under acidic or neutral conditions. The reaction proceeds via nucleophilic attack of the indole nitrogen on the formaldehyde-activated dimethylamine, forming a Schiff base intermediate that cyclizes to yield the target compound.
Typical Protocol :
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Reagents : Isatin (1 eq), formaldehyde (1.2 eq), dimethylamine (1.5 eq).
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Solvent : Ethanol or aqueous acetic acid.
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Conditions : Reflux at 70–80°C for 4–6 hours.
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Workup : Neutralization with sodium bicarbonate, followed by extraction with dichloromethane and purification via recrystallization (ethanol/water).
Optimization Strategies
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Catalyst Use : Addition of glacial acetic acid (2–3 drops) enhances reaction rate by protonating the carbonyl oxygen of isatin, increasing electrophilicity.
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Temperature Control : Prolonged reflux (>6 hours) risks over-alkylation, while temperatures below 70°C result in incomplete conversion.
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Yield Improvement : Excess formaldehyde (1.5 eq) drives the reaction to completion, achieving yields up to 78%.
Oxidation of Indole Derivatives
Photocatalytic Oxidation
Recent advances utilize indole as a precursor, employing O₂ as a green oxidant in the presence of a dicyanopyrazine-derived photosensitizer (DPZ). This method aligns with sustainable chemistry principles, avoiding toxic reagents.
Procedure :
Mechanistic Insights
The reaction involves singlet oxygen generation by DPZ, which abstracts a hydrogen atom from the indole’s pyrrole ring. Subsequent coupling with dimethylamine and formaldehyde (generated in situ) forms the Mannich adduct, which oxidizes to DMAMID.
Metal-Free Domino Approach
Unified Multisubstrate Strategy
A solvent-free protocol avoids transition metals, utilizing I₂-DMSO as a dual catalyst for C–H activation and cyclization. This method is scalable and reduces purification challenges.
Steps :
Advantages Over Classical Methods
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Reduced Steps : Combines amidation and cyclization in one pot.
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Eco-Friendly : Eliminates heavy metal waste and halogenated solvents.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | 78 | 6 hours | High scalability, low cost | Acidic conditions, moderate purity |
| Photocatalytic | 70 | 24 hours | Sustainable, mild conditions | Requires specialized equipment |
| Metal-Free Domino | 82 | 3 hours | Solvent-free, high purity | Limited substrate scope |
Purification and Characterization
Recrystallization Techniques
Chemical Reactions Analysis
1-[(Dimethylamino)methyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, DMAMID serves as a crucial building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
DMAMID is being investigated for its biological activities, particularly its potential antiviral, anticancer, and antimicrobial properties. Studies have shown that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on similar compounds has demonstrated their efficacy in targeting multidrug-resistant tumor cells .
Case Study: Cytotoxicity Against Cancer Cells
- A study explored the synthesis of derivatives related to DMAMID and their cytotoxicity against human tumor cells expressing P-glycoprotein. The findings indicated that certain modifications in the molecular structure could enhance the anticancer activity of these compounds .
Medicine
In medicinal chemistry, DMAMID is being evaluated for its therapeutic potential. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.
Therapeutic Development Insights
- Research indicates that modifications to the DMAMID structure can lead to compounds with improved pharmacological profiles, such as enhanced potency or reduced side effects. For example, derivatives have been developed that maintain efficacy while minimizing cytochrome P450 inhibition, which is crucial for reducing drug interactions .
Industry
DMAMID finds applications in industrial settings, particularly in the production of dyes and pigments due to its vibrant color properties derived from the indole structure. Its versatility makes it valuable in creating materials with specific optical characteristics.
Mechanism of Action
The mechanism by which 1-[(dimethylamino)methyl]-1H-indole-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in N1-Position
Aminoalkyl Derivatives
- 1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione (CAS 106110-61-6): Molecular formula: C₁₄H₁₈N₂O₂ (MW: 246.31 g/mol). Features a longer ethyl linker and bulkier diethylamino group, which may enhance lipophilicity compared to the dimethylamino-methyl analog. This structural difference could influence receptor binding and metabolic stability .
- 1-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione (CAS 106110-60-5): Molecular formula: C₁₂H₁₄N₂O₂ (MW: 218.26 g/mol).
Simple Alkyl Derivatives
- 1-Methylisatin (CAS 2058-74-4): Molecular formula: C₉H₇NO₂ (MW: 161.16 g/mol). A simpler analog with a methyl group at N1. Lacks the electron-donating dimethylamino group, leading to reduced solubility in polar solvents .
- 1-Ethylisatin: Molecular formula: C₁₀H₉NO₂ (MW: 175.18 g/mol). The ethyl group increases steric bulk compared to methyl but lacks the amino functionality, limiting hydrogen-bonding interactions .
Physicochemical Properties
| Compound | Solubility (Predicted) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione | High in polar solvents | 0.98 | 4 | 1 |
| 1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione | Moderate | 1.85 | 4 | 1 |
| 1-Methylisatin | Low | 1.12 | 3 | 0 |
The dimethylamino-methyl group enhances solubility in polar solvents compared to alkyl-substituted analogs. However, the diethylamino-ethyl derivative’s higher LogP suggests greater membrane permeability .
Biological Activity
1-[(Dimethylamino)methyl]-1H-indole-2,3-dione, commonly referred to as DMAMID, is a synthetic organic compound characterized by its indole structure and a dimethylamino substituent. This compound has garnered interest due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of DMAMID, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
DMAMID has the molecular formula and features a unique combination of an indole core and a 2,3-dione functional group. This structural configuration enhances its biological reactivity and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 220.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
DMAMID has been investigated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
These results indicate that DMAMID exhibits potent antimicrobial activity, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, DMAMID has shown promise in anticancer research. Studies have indicated that DMAMID can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of DMAMID on MCF-7 cells:
- Cell Viability Assay: The compound reduced cell viability in a dose-dependent manner.
- Apoptosis Induction: Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
The findings suggest that DMAMID may act through multiple pathways to exert its anticancer effects, warranting further investigation into its mechanisms .
The biological activity of DMAMID is attributed to its interaction with specific molecular targets within cells. The dimethylamino group enhances the compound's reactivity, allowing it to bind effectively to various enzymes and receptors involved in cellular processes. Research indicates that DMAMID may modulate signaling pathways related to apoptosis and inflammation, contributing to its therapeutic potential .
Synthesis and Research Applications
DMAMID is synthesized through several chemical reactions involving indole derivatives. Its versatility as a building block for more complex organic molecules makes it valuable in medicinal chemistry.
Synthesis Overview:
- Starting Materials: Indole derivatives.
- Reagents: Dimethylamine and appropriate coupling agents.
- Yield: Typically high yields reported (>70%).
This compound is utilized not only in biological studies but also in the development of new pharmaceuticals and specialty chemicals .
Q & A
Q. What are the standard synthetic routes for preparing 1-[(dimethylamino)methyl]-1H-indole-2,3-dione, and how can reaction efficiency be optimized?
A common method involves the Mannich reaction, where formaldehyde and dimethylamine react with a substituted indole-2,3-dione precursor. For example, in analogous syntheses, heating phthalimide with formaldehyde and a secondary amine (e.g., 2,6-dimethylpiperidine) in ethanol under reflux yields derivatives like 2-[(cyclic amino)methyl]-isoindole-1,3-diones . Optimization includes adjusting molar ratios (e.g., excess formaldehyde), temperature (70°C), and reaction time (3–5 hours). Purity is confirmed via crystallization and analytical methods like NMR .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., dimethylamino-methyl group) and aromatic proton environments. Peaks near δ 2.2–3.5 ppm indicate dimethylamino protons, while indole carbonyls appear at ~170–175 ppm .
- FT-IR : Stretching vibrations at ~1715 cm⁻¹ confirm C=O groups, and C-N stretches near 1340–1350 cm⁻¹ validate the dimethylamino moiety .
- Elemental analysis : To verify C/H/N ratios and rule out byproducts .
Q. What are the solubility properties of this compound in common laboratory solvents, and how does this impact experimental design?
Solubility in dimethyl sulfoxide (DMSO) is critical for biological assays. For structurally similar indole-2,3-diones, solubility in DMSO exceeds 20 mg/mL, enabling stock solutions for in vitro studies . For non-polar solvents (e.g., ethanol), heating under reflux may be required to dissolve the compound. Always confirm solubility empirically via UV-Vis or HPLC to avoid precipitation in assay buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., apoptosis induction vs. cytotoxicity thresholds)?
Discrepancies may arise from cell line specificity, assay conditions, or metabolite interference. For example:
- IC50 variability : In tumor cells, apoptosis-inducing derivatives like AAII (a related indole-2,3-dione) show IC50 values of ~4 µM, but cytotoxicity thresholds depend on mitochondrial membrane permeability and caspase activation kinetics . Validate activity via complementary assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to observed effects .
Q. What strategies are employed to study structure-activity relationships (SAR) for optimizing this compound’s biological efficacy?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) at the indole 5-position to enhance electrophilicity and apoptosome binding .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptor counts to predict bioavailability. For example, QSAR studies on anti-tubercular indole-2,3-diones highlight the importance of thiosemicarbazone substituents for target affinity .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound for targeted therapy studies?
- Chiral auxiliaries : Use (2S)-configured intermediates (e.g., methyl 2,3-dihydro-1H-indole-2-carboxylate) to control stereochemistry during alkylation steps .
- Asymmetric catalysis : Employ indium- or iron-catalyzed reactions for regioselective functionalization, as demonstrated in tandem indolylation/rearrangement protocols .
Q. What experimental considerations are critical when evaluating this compound’s interaction with cytochrome c or apoptosome proteins?
- Cell-permeability assays : Confirm intracellular uptake using fluorescent analogs or LC-MS quantification .
- Oligomerization assays : Monitor Apaf-1 oligomerization via size-exclusion chromatography or native PAGE after treating cell lysates with the compound .
- Negative controls : Use caspase inhibitors (e.g., Z-VAD-FMK) to distinguish caspase-dependent vs. -independent pathways .
Methodological Notes
- Synthetic reproducibility : Always replicate reaction conditions (e.g., ethanol reflux, 70°C) from peer-reviewed protocols .
- Data validation : Cross-reference NMR/IR spectra with published data for analogous compounds to confirm structural integrity .
- Ethical compliance : Follow safety protocols for handling cytotoxic compounds, including PPE (gloves, masks) and waste disposal via certified agencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
